molecular formula C16H13ClN2O2S B7777424 2-[(3-benzyl-6-chloro-1H-benzimidazol-3-ium-2-yl)sulfanyl]acetate

2-[(3-benzyl-6-chloro-1H-benzimidazol-3-ium-2-yl)sulfanyl]acetate

Cat. No.: B7777424
M. Wt: 332.8 g/mol
InChI Key: BGTKFCTXONQEGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “2-[(3-benzyl-6-chloro-1H-benzimidazol-3-ium-2-yl)sulfanyl]acetate” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 2-[(3-benzyl-6-chloro-1H-benzimidazol-3-ium-2-yl)sulfanyl]acetate would likely involve large-scale chemical reactors, precise control of reaction parameters, and purification processes to ensure the compound meets industry standards. Techniques such as distillation, crystallization, and chromatography might be employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

2-[(3-benzyl-6-chloro-1H-benzimidazol-3-ium-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a carboxylic acid, reduction might yield an alcohol, and substitution might result in a halogenated compound.

Scientific Research Applications

2-[(3-benzyl-6-chloro-1H-benzimidazol-3-ium-2-yl)sulfanyl]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its therapeutic potential and pharmacological properties.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-[(3-benzyl-6-chloro-1H-benzimidazol-3-ium-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Properties

IUPAC Name

2-[(3-benzyl-6-chloro-1H-benzimidazol-3-ium-2-yl)sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c17-12-6-7-14-13(8-12)18-16(22-10-15(20)21)19(14)9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTKFCTXONQEGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=C(NC3=C2C=CC(=C3)Cl)SCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[N+]2=C(NC3=C2C=CC(=C3)Cl)SCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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